1-[(3-Methylbenzo[b]thien-2-yl)methyl]piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((3-Methylbenzo[b]thiophen-2-yl)methyl)piperazine, AldrichCPR is a chemical compound with the empirical formula C14H18N2S and a molecular weight of 246.37 g/mol . This compound is part of the thiophene family, which is known for its diverse applications in medicinal chemistry, material science, and industrial chemistry .
Vorbereitungsmethoden
The synthesis of 1-((3-Methylbenzo[b]thiophen-2-yl)methyl)piperazine typically involves the reaction of 3-methylbenzo[b]thiophene with piperazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity .
Analyse Chemischer Reaktionen
1-((3-Methylbenzo[b]thiophen-2-yl)methyl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperatures and pressures to drive the reactions to completion . Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-((3-Methylbenzo[b]thiophen-2-yl)methyl)piperazine has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 1-((3-Methylbenzo[b]thiophen-2-yl)methyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
1-((3-Methylbenzo[b]thiophen-2-yl)methyl)piperazine can be compared with other similar compounds, such as:
- (3-Methyl-thiophen-2-ylmethylene)-(4-p-tolyl-piperazin-1-yl)-amine
- 2-Methyl-1-(2-methylbenzoyl)piperidine
- 3-Thiophen-2-yl-piperazine-1-carboxylic acid ethyl ester
- 1-(3-Chloro-6-methylbenzo[b]thiophen-2-yl)ethanone
- 3-(3-Chloro-6-methylbenzo[b]thiophen-2-yl)-3-oxopropanenitrile
- 1-(3-Chlorobenzo[b]thiophen-2-yl)ethanone
- 5-Chloro-3-methylbenzo[b]thiophene-2-sulfonyl chloride .
The uniqueness of 1-((3-Methylbenzo[b]thiophen-2-yl)methyl)piperazine lies in its specific structure, which imparts distinct chemical and biological properties compared to other thiophene derivatives .
Eigenschaften
Molekularformel |
C14H18N2S |
---|---|
Molekulargewicht |
246.37 g/mol |
IUPAC-Name |
1-[(3-methyl-1-benzothiophen-2-yl)methyl]piperazine |
InChI |
InChI=1S/C14H18N2S/c1-11-12-4-2-3-5-13(12)17-14(11)10-16-8-6-15-7-9-16/h2-5,15H,6-10H2,1H3 |
InChI-Schlüssel |
UPMXNXXMXOYXGQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(SC2=CC=CC=C12)CN3CCNCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.